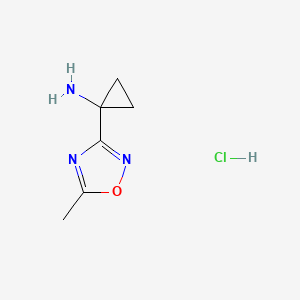
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring and an oxadiazole moiety.
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted hydroxy benzophenones with chloro ethyl acetate in the presence of anhydrous potassium carbonate, followed by refluxing in dry acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine hydrochloride can be compared with other oxadiazole-containing compounds such as:
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains an oxadiazole ring but differs in its overall structure and applications.
5-methyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different chemical properties and uses.
The uniqueness of this compound lies in its combination of a cyclopropane ring and an oxadiazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10ClN3O |
|---|---|
Peso molecular |
175.61 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-5(9-10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H |
Clave InChI |
WYIRJLFHIZLVQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![3-(2,3,4,5,6-Pentafluorophenyl)spiro[3.3]heptan-1-one](/img/structure/B13463046.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
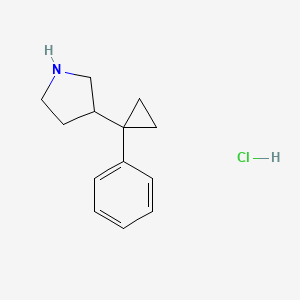
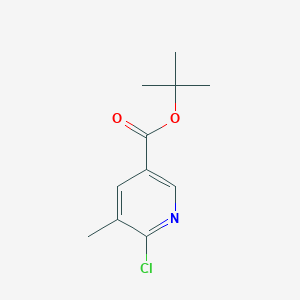
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
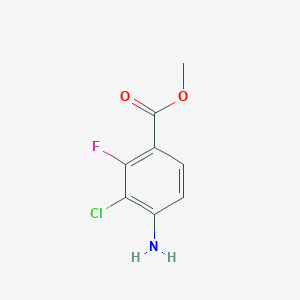
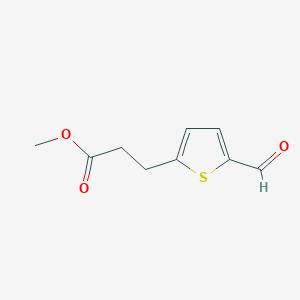
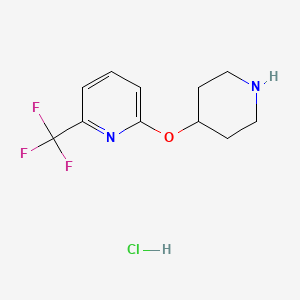
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
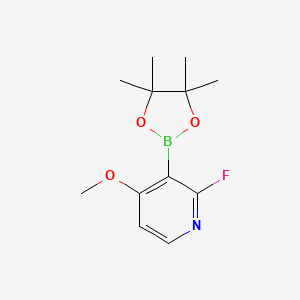
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)
